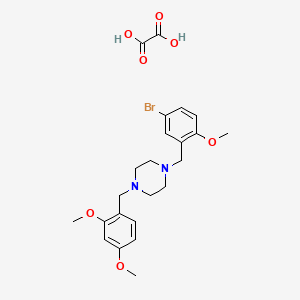
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide, also known as BTCPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been studied for its effects on enzyme activity and protein structure. In environmental science, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been explored for its potential use as a pesticide.
Wirkmechanismus
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide exerts its effects through the inhibition of specific enzymes, such as tyrosinase and acetylcholinesterase. It also interacts with proteins, such as albumin, and disrupts their structure and function. These mechanisms of action contribute to the potential therapeutic and environmental applications of N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In medicinal chemistry, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been demonstrated to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. In biochemistry, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to alter enzyme activity and protein structure, leading to changes in cellular function. In environmental science, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been found to have insecticidal and herbicidal effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide, including the investigation of its potential use as a therapeutic agent for various diseases, the exploration of its effects on protein-protein interactions, and the development of new synthetic methods for its production. Additionally, further studies are needed to determine the safety and environmental impact of N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide and its potential applications.
Conclusion:
In conclusion, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the full potential of N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide and its applications.
Synthesemethoden
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-N-methylbenzamide with 2-aminobenzenethiol, followed by the reaction of the resulting product with 4-chlorophenol and 2-bromo-2-methylpropanoic acid. The final product is obtained after purification and isolation.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-17(2,22-12-9-7-11(18)8-10-12)15(21)20-16-19-13-5-3-4-6-14(13)23-16/h3-10H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUXPVMDAYGGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NC2=CC=CC=C2S1)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5083925.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5083930.png)


![3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5083953.png)
methyl]phosphonate](/img/structure/B5083961.png)
![N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)
![2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B5083983.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide](/img/structure/B5083988.png)
![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)
![2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide](/img/structure/B5083998.png)
![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)
